molecular formula C7H3ClF5N B6355791 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline CAS No. 914635-28-2

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline

Cat. No.: B6355791
CAS No.: 914635-28-2
M. Wt: 231.55 g/mol
InChI Key: SBXZMNBNIFKFNA-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline typically involves the introduction of chlorine, fluorine, and trifluoromethyl groups onto an aniline precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted anilines, while oxidation can produce nitro or nitroso derivatives.

Scientific Research Applications

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-chloro-2,3-difluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXZMNBNIFKFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654242
Record name 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914635-28-2
Record name 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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